5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid
Overview
Description
5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features a piperidine ring fused to an oxazole ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with oxazole precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced piperidine-oxazole derivatives.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid: Similar structure with a thiazole ring instead of an oxazole ring.
5-(Piperidin-4-yl)-1,3-imidazole-4-carboxylic acid: Contains an imidazole ring in place of the oxazole ring.
Uniqueness
5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a piperidine ring fused to an oxazole ring, which contributes to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications in various fields.
The compound has the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 222.24 g/mol
- CAS Number : 1874188-40-5
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may modulate enzymatic activity, leading to significant biological effects. The exact pathways are still under investigation, but preliminary studies suggest interactions with targets involved in cancer progression and microbial resistance.
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL . The structural similarity of this compound to these active compounds suggests potential efficacy in antimicrobial applications.
Anticancer Properties
Studies have identified 5-(Piperidin-4-yl)-1,3-oxazole derivatives as potential agonists for human caseinolytic protease P (HsClpP), a target in cancer therapy. One derivative exhibited an IC of 3.1 µM against hepatocellular carcinoma (HCC) cells, significantly higher than conventional treatments like sorafenib . This suggests a promising avenue for further development in oncology.
Case Studies
- Antimicrobial Efficacy : In a study assessing various oxazole derivatives, it was found that compounds similar to this compound displayed potent antibacterial effects against multiple bacterial strains. The study highlighted the need for further exploration into the structure-activity relationship (SAR) of these compounds .
- Cancer Cell Proliferation : Another study demonstrated that certain derivatives could induce apoptosis in cancer cells through HsClpP activation. This mechanism shows promise for developing new cancer therapies that target mitochondrial pathways .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
5-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid | Thiazole Structure | Antimicrobial |
5-(Piperidin-4-yl)-1,3-imidazole-4-carboxylic acid | Imidazole Structure | Anticancer |
Properties
IUPAC Name |
5-piperidin-4-yl-1,3-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)7-8(14-5-11-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTPJAZEJBTADO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(N=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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